Cas no 80353-94-2 (7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid)

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic carboxylic acid derivative with a fused imidazo[1,2-a]pyridine core. This compound is of significant interest in pharmaceutical and agrochemical research due to its structural versatility as a building block for active intermediates. The methyl substitution at the 7-position enhances its stability and influences electronic properties, making it useful in the synthesis of biologically active molecules. Its carboxylic acid functionality allows for further derivatization, enabling the development of amides, esters, and other derivatives. The compound is typically employed in medicinal chemistry for the design of kinase inhibitors, antimicrobial agents, and other therapeutic candidates. High purity grades are available for research applications.
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid structure
80353-94-2 structure
Product Name:7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS No:80353-94-2
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD03425067
CID:720502
PubChem ID:1072555
Update Time:2025-06-27

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
    • Imidazo[1,2-a]pyridine-2-carboxylicacid, 7-methyl-
    • 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid(SALTDATA: 0.5H2O)
    • methylimidazoapyridinecarboxylicacid
    • 7-METHYL-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID
    • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (ACI)
    • MFCD03425067
    • CS-0081074
    • 7-methyl-2-imidazo[1,2-a]pyridinecarboxylic acid
    • A839897
    • EN300-13230
    • J-519317
    • MFCD13194051
    • F9995-2683
    • 7-Methylimidazo[1 pound not2-a]pyridine-2-carboxylic acid
    • DTXSID00360070
    • AM20070241
    • Z89283367
    • IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID, 7-METHYL-
    • Bionet2_001134
    • AKOS000300606
    • SCHEMBL1759007
    • FT-0745651
    • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, AldrichCPR
    • 80353-94-2
    • GWOWWQVYWZHBRI-UHFFFAOYSA-N
    • 7W-0867
    • HMS1367D12
    • AB14570
    • 7-methylimidazo[1,2-a]pyridine-2-carboxylicacid
    • A853498
    • ALBB-021658
    • DB-001577
    • BBL020209
    • STK887673
    • MDL: MFCD03425067
    • Inchi: 1S/C9H8N2O2/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h2-5H,1H3,(H,12,13)
    • InChI Key: GWOWWQVYWZHBRI-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN2C(C=C(C)C=C2)=N1)O

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.35
  • Melting Point: 245-247 ºC
  • PSA: 54.60000
  • LogP: 1.34090

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0081-1g
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
80353-94-2 97%
1g
212.01CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0081-5g
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
80353-94-2 97%
5g
636.03CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0081-25g
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
80353-94-2 97%
25g
1823.29CNY 2021-05-07
Fluorochem
057885-5g
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
80353-94-2 95%
5g
£89.00 2022-03-01
Fluorochem
057885-25g
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
80353-94-2 95%
25g
£267.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020424-500mg
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
80353-94-2
500mg
2957.0CNY 2021-07-07
TRC
M321138-10mg
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
80353-94-2
10mg
$ 50.00 2022-06-04
TRC
M321138-50mg
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
80353-94-2
50mg
$ 65.00 2022-06-04
TRC
M321138-100mg
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
80353-94-2
100mg
$ 80.00 2022-06-04
Chemenu
CM151221-1g
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
80353-94-2 95+%
1g
$72 2021-08-05

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  6 h, 70 °C
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  8 h, rt
2.2 Reagents: Water Solvents: Water ;  pH 5 - 6, rt
Reference
Palladium-Catalyzed Regiodivergent C-H Olefination of Imidazo[1,2-a]pyridine Carboxamide and Unactivated Alkenes
Mohite, Sachin Balaso ; et al, Chemistry - A European Journal, 2023, 29(70),

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Research on heterocyclic compounds. XI. Heteroarylcarboxylic acids: preparation and antiinflammatory activity
Abignente, E.; et al, Farmaco, 1981, 36(10), 893-904

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  8 h, rt
1.2 Reagents: Water Solvents: Water ;  pH 5 - 6, rt
Reference
Palladium-Catalyzed Regiodivergent C-H Olefination of Imidazo[1,2-a]pyridine Carboxamide and Unactivated Alkenes
Mohite, Sachin Balaso ; et al, Chemistry - A European Journal, 2023, 29(70),

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Raw materials

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Preparation Products

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:80353-94-2)7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Order Number:A853498
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:45
Price ($):225.0
Email:sales@amadischem.com

Additional information on 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS No: 80353-94-2)

The compound7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, identified by the CAS registry number80353-94-2, is a heterocyclic aromatic compound with significant potential in various fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their structural diversity and biological activities. The molecule features a carboxylic acid group attached to the imidazopyridine ring system, which can influence its chemical reactivity and biological interactions.

Recent studies have highlighted the importance of7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in drug discovery and development. Its unique structure allows for potential applications in medicinal chemistry, particularly in the design of bioactive molecules with specific pharmacological properties. The imidazopyridine core is a common scaffold in various therapeutic agents, including anticancer drugs, anti-inflammatory agents, and neuroprotective compounds.

In terms of synthesis, researchers have developed efficient methods to prepare7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. These methods often involve multi-component reactions or stepwise synthesis strategies that ensure high yields and purity. For instance, one approach involves the condensation of amines with aldehydes or ketones followed by cyclization to form the imidazopyridine ring system. The introduction of the methyl group at position 7 and the carboxylic acid group at position 2 requires precise control over reaction conditions to achieve the desired regioselectivity.

The biological activity of7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid has been extensively studied in recent years. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways. For example, studies have shown that this compound exhibits moderate inhibitory activity against kinases and proteases, making it a promising lead compound for further optimization.

In addition to its pharmacological applications,7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid has also been explored for its role in materials science. Its aromaticity and heterocyclic nature make it a candidate for use in organic electronics or as a building block for advanced materials with tailored properties. Researchers are investigating its potential as a component in organic semiconductors or as a ligand in metal-organic frameworks (MOFs).

The environmental impact ofCAS No: 80353-94-2 is another area of interest. As with many synthetic compounds, understanding its degradation pathways and toxicity profiles is crucial for ensuring sustainable practices. Recent eco-toxicological studies have focused on assessing its potential risks to aquatic life and soil microorganisms. These studies aim to provide data for regulatory agencies to establish safe handling guidelines and disposal methods.

In conclusion,7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No: 80353-94-2) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure offers opportunities for innovation in drug development, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in advancing scientific knowledge and practical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80353-94-2)7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
A853498
Purity:99%
Quantity:25g
Price ($):225.0
Email